

Interpreting Negative Fosgonimeton Clinical Trial Results: A Technical Resource

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Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and interpreting the negative clinical trial results of **Fosgonimeton**. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What were the primary outcomes of the key clinical trials for **Fosgonimeton** in neurodegenerative diseases?

A1: The pivotal clinical trials for **Fosgonimeton**, LIFT-AD for Alzheimer's Disease (AD) and SHAPE for Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB), did not meet their primary endpoints.

In the Phase 2/3 LIFT-AD trial, **Fosgonimeton** failed to demonstrate a statistically significant improvement in the Global Statistical Test (GST), a composite score of cognitive and functional measures, compared to placebo in patients with mild-to-moderate AD.[1][2][3] Similarly, the Phase 2 SHAPE trial did not meet its primary endpoint, which was a composite of Event-Related-Potential (ERP) P300 latency and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[4]

Q2: Were there any encouraging signals or secondary endpoint results in these trials?

A2: Yes, despite failing to meet the primary endpoints, both trials showed some numerical trends favoring **Fosgonimeton** in certain subgroups and on specific secondary measures, although these were not statistically significant.

In the LIFT-AD trial, a greater numerical treatment effect was observed in patients with more advanced disease and in those who carry the APOE ϵ 4 gene variant.^[2] Additionally, there was a reduction in plasma levels of phosphorylated tau (pTau217), a biomarker of AD pathology, in the **Fosgonimeton** group. In the SHAPE trial, the 40mg dose group showed positive effects on several cognitive measures.

Q3: What is the proposed mechanism of action for **Fosgonimeton**?

A3: **Fosgonimeton** is a small molecule designed to act as a positive modulator of the hepatocyte growth factor (HGF)/MET signaling pathway. This pathway is crucial for neuroprotective, neurotrophic, and anti-inflammatory processes in the central nervous system. **Fosgonimeton** is a prodrug that is converted to its active metabolite, which then crosses the blood-brain barrier to enhance the interaction between HGF and its receptor, MET.

Troubleshooting Guide

Issue 1: Reconciling preclinical positive results with clinical trial failures.

Possible Explanation:

- **Translational Gap:** Preclinical models, while valuable, may not fully recapitulate the complex pathology of human neurodegenerative diseases. The robust neuroprotective effects seen in animal models may not translate directly to clinical efficacy in humans.
- **Disease Stage and Heterogeneity:** The patient populations in clinical trials are often heterogeneous. The timing of intervention in the disease course could be critical, and the underlying pathology may vary among individuals, impacting treatment response.
- **Placebo Effect:** In some trials, a lack of significant decline in the placebo group over the study duration can make it challenging to demonstrate a statistically significant treatment benefit.

Experimental Approach:

- **Refine Preclinical Models:** Develop and utilize more sophisticated preclinical models that better mimic the multifaceted aspects of human neurodegenerative diseases.
- **Patient Stratification:** In future trials, consider more stringent patient selection criteria and stratification based on biomarkers to identify subpopulations most likely to respond to HGF/MET pathway modulation.

Issue 2: Lack of statistically significant cognitive improvement despite target engagement.

Possible Explanation:

- **Downstream Pathway Complexity:** While **Fosgonimeton** may successfully modulate the HGF/MET pathway, the downstream effects on cognitive function are likely influenced by numerous other interconnected cellular and molecular pathways.
- **Duration of Treatment:** The 26-week duration of the LIFT-AD and SHAPE trials may have been insufficient to observe significant cognitive and functional improvements in slowly progressing neurodegenerative diseases.

Experimental Approach:

- **Systems Biology Analysis:** Employ a systems biology approach to investigate the broader network of signaling pathways that interact with the HGF/MET system.
- **Longer-Term Studies:** Design future clinical trials with longer treatment durations to adequately assess the potential for disease modification.

Quantitative Data Summary

Table 1: Summary of LIFT-AD Trial Results

Endpoint	Fosgonimeton (40 mg)	Placebo	p-value
Primary Endpoint			
Global Statistical Test (GST) Change	-0.08	-	0.70
Secondary Endpoints			
ADAS-Cog11 Change from Baseline	-1.09	-0.39	0.35
ADCS-ADL23 Change from Baseline	+0.65	-0.02	0.61
Biomarker Endpoint			
Plasma pTau217 Change (pg/mL)	-0.12	-	<0.01

Table 2: Summary of SHAPE Trial (40 mg dose) Results

Endpoint	Fosgonimeton (40 mg)	Placebo	p-value
Cognitive Endpoint			
ADAS-Cog13 Change from Baseline	Statistically significant improvement	-	<0.05

Methodologies and Visualizations

Experimental Protocols

LIFT-AD Clinical Trial Protocol (NCT04488419)

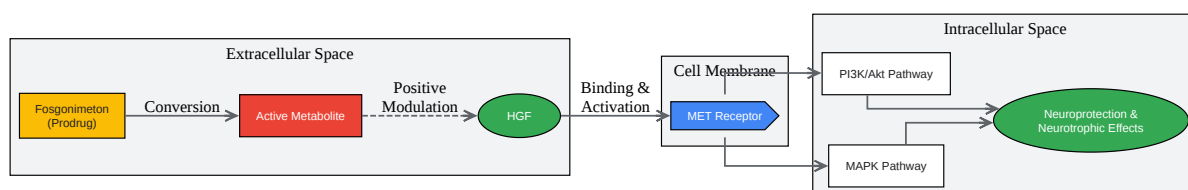
- Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.
- Participants: Approximately 315 individuals with mild-to-moderate Alzheimer's disease.

- Intervention: Subcutaneous injection of **Fosgonimeton** (40 mg) or placebo once daily for 26 weeks.
- Primary Endpoint: Global Statistical Test (GST), a composite of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).
- Secondary Endpoints: Included changes in ADAS-Cog11, ADCS-ADL23, and plasma biomarkers such as neurofilament light chain (NfL).

SHAPE Clinical Trial Protocol (NCT04831281)

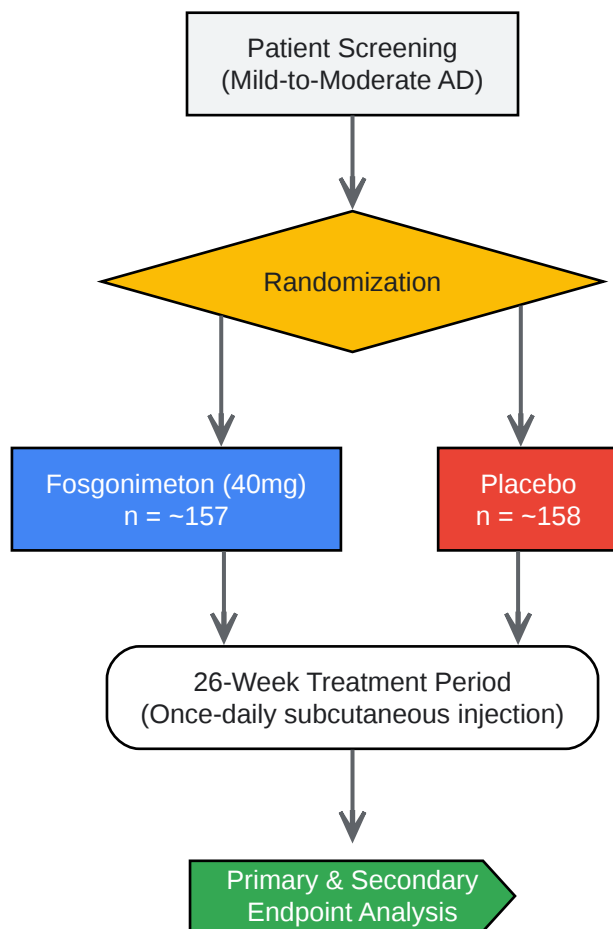
- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 28 individuals with Parkinson's disease dementia or Dementia with Lewy Bodies.
- Intervention: Subcutaneous injection of **Fosgonimeton** (40 mg or 70 mg) or placebo once daily for 26 weeks.
- Primary Endpoint: A composite score of the variation in Event-Related-Potential (ERP) P300 latency and ADAS-Cog13.

Signaling Pathway and Workflow Diagrams



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Caption: Proposed mechanism of action for **Fosgonimeton**.



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Caption: LIFT-AD clinical trial workflow.

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